N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of carboxamides. This compound features a bipyridine moiety, which is known for its strong coordination properties with metal ions, making it a valuable ligand in various chemical reactions and applications. The presence of the dihydrobenzo[b][1,4]dioxine ring adds to its structural complexity and potential biological activity.
Mechanism of Action
Target of Action
Many carboxamide derivatives, such as indole 2 and 3-carboxamides, are known to be strong enzyme inhibitors . They form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Mode of Action
The presence of a carboxamide moiety in these derivatives is responsible for their unique inhibitory properties . They interact with their targets (enzymes and proteins) primarily through hydrogen bonding .
Pharmacokinetics
The structure of similar compounds allows for several modifications to optimize activity and pharmacokinetic profile .
Result of Action
The result of the action of similar compounds is the inhibition of the activity of certain enzymes and proteins . This can lead to a variety of effects depending on the specific targets involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. One common method involves the coupling of pyridine derivatives using metal-catalyzed reactions such as Suzuki, Stille, or Negishi coupling . The dihydrobenzo[b][1,4]dioxine ring can be synthesized through cyclization reactions involving appropriate precursors . The final step involves the formation of the carboxamide group through reactions with suitable amines and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the coupling and cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the bipyridine or dioxine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: Known for their enzyme inhibitory properties and potential therapeutic applications.
Spiro-N-(4-sulfamoylphenyl)-2-carboxamides: Investigated for their antiviral activities, particularly against SARS-CoV-2.
5-Substituted indole-2-carboxamides: Exhibiting antimicrobial activities against various pathogens.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its combination of a bipyridine moiety and a dihydrobenzo[b][1,4]dioxine ring, which provides a distinct structural framework for diverse chemical and biological activities. This combination enhances its potential as a versatile ligand in coordination chemistry and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(18-13-25-16-5-1-2-6-17(16)26-18)23-12-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h1-11,18H,12-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLURCMLKOYOYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.